Cas no 1958089-17-2 (tert-butyl N-4-(2-cyanoethyl)cyclohexylcarbamate)
tert-butyl N-4-(2-cyanoethyl)cyclohexylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-4-(2-cyanoethyl)cyclohexylcarbamate
- Carbamic acid, N-[4-(2-cyanoethyl)cyclohexyl]-, 1,1-dimethylethyl ester
- tert-Butyl (trans-4-(2-cyanoethyl)cyclohexyl)carbamate
- SCHEMBL2224346
- tert-Butyl(trans-4-(2-cyanoethyl)cyclohexyl)carbamate
- SY039353
- F51768
- F52028
- 1315498-82-8
- JTEKKUALVYLNPF-HAQNSBGRSA-N
- SCHEMBL2292111
- tert-butyl N-[4-(2-cyanoethyl)cyclohexyl]carbamate
- tert-butyl [trans-4-(2-Cyanoethyl)cyclohexyl]carbamate
- tert-Butyl ((1r,4r)-4-(2-cyanoethyl)cyclohexyl)carbamate
- 3-[trans-4-(Boc-amino)cyclohexyl]propionitrile
- EN300-1876626
- tert-butyl[trans-4-(2-cyanoethyl)cyclohexyl]carbamate
- 1958089-17-2
- trans [4-(2-cyano-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester
-
- Inchi: 1S/C14H24N2O2/c1-14(2,3)18-13(17)16-12-8-6-11(7-9-12)5-4-10-15/h11-12H,4-9H2,1-3H3,(H,16,17)
- InChI Key: JTEKKUALVYLNPF-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1CCC(CCC#N)CC1
Computed Properties
- Exact Mass: 252.183778013g/mol
- Monoisotopic Mass: 252.183778013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 62.1Ų
Experimental Properties
- Density: 1.02±0.1 g/cm3(Predicted)
- Boiling Point: 399.9±11.0 °C(Predicted)
- pka: 12.53±0.40(Predicted)
tert-butyl N-4-(2-cyanoethyl)cyclohexylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1876626-0.05g |
tert-butyl N-[4-(2-cyanoethyl)cyclohexyl]carbamate |
1958089-17-2 | 0.05g |
$683.0 | 2023-09-18 | ||
| Enamine | EN300-1876626-0.1g |
tert-butyl N-[4-(2-cyanoethyl)cyclohexyl]carbamate |
1958089-17-2 | 0.1g |
$715.0 | 2023-09-18 | ||
| Enamine | EN300-1876626-0.25g |
tert-butyl N-[4-(2-cyanoethyl)cyclohexyl]carbamate |
1958089-17-2 | 0.25g |
$748.0 | 2023-09-18 | ||
| Enamine | EN300-1876626-0.5g |
tert-butyl N-[4-(2-cyanoethyl)cyclohexyl]carbamate |
1958089-17-2 | 0.5g |
$781.0 | 2023-09-18 | ||
| Enamine | EN300-1876626-1.0g |
tert-butyl N-[4-(2-cyanoethyl)cyclohexyl]carbamate |
1958089-17-2 | 1g |
$813.0 | 2023-06-03 | ||
| Enamine | EN300-1876626-2.5g |
tert-butyl N-[4-(2-cyanoethyl)cyclohexyl]carbamate |
1958089-17-2 | 2.5g |
$1594.0 | 2023-09-18 | ||
| Enamine | EN300-1876626-5.0g |
tert-butyl N-[4-(2-cyanoethyl)cyclohexyl]carbamate |
1958089-17-2 | 5g |
$2360.0 | 2023-06-03 | ||
| Enamine | EN300-1876626-10.0g |
tert-butyl N-[4-(2-cyanoethyl)cyclohexyl]carbamate |
1958089-17-2 | 10g |
$3500.0 | 2023-06-03 | ||
| Enamine | EN300-1876626-1g |
tert-butyl N-[4-(2-cyanoethyl)cyclohexyl]carbamate |
1958089-17-2 | 1g |
$813.0 | 2023-09-18 | ||
| Enamine | EN300-1876626-5g |
tert-butyl N-[4-(2-cyanoethyl)cyclohexyl]carbamate |
1958089-17-2 | 5g |
$2360.0 | 2023-09-18 |
tert-butyl N-4-(2-cyanoethyl)cyclohexylcarbamate Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on tert-butyl N-4-(2-cyanoethyl)cyclohexylcarbamate
Professional Introduction to Compound with CAS No. 1958089-17-2 and Product Name: Tert-butyl N-4-(2-cyanoethyl)cyclohexylcarbamate
The compound with CAS No. 1958089-17-2 and the product name Tert-butyl N-4-(2-cyanoethyl)cyclohexylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and molecular research. The tert-butyl group and the N-4-(2-cyanoethyl)cyclohexylcarbamate moiety contribute to its distinct chemical properties, making it a valuable candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the demand for innovative intermediates that can enhance the efficacy and selectivity of therapeutic agents. The structural complexity of Tert-butyl N-4-(2-cyanoethyl)cyclohexylcarbamate positions it as a promising candidate for such applications. The cyclohexyl ring provides steric hindrance, which can be leveraged to improve binding affinity to biological targets, while the cyanoethyl substituent introduces a polar group that may enhance solubility and bioavailability.
Recent studies have highlighted the importance of carbamate derivatives in medicinal chemistry. These compounds have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The N-4-(2-cyanoethyl) moiety in particular has been implicated in modulating enzyme activity and receptor binding, making it a focal point for further research. The tert-butyl group further enhances the compound's stability, allowing for more controlled synthesis and application in various chemical reactions.
The synthesis of Tert-butyl N-4-(2-cyanoethyl)cyclohexylcarbamate involves a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as chromatography and spectroscopic analysis play a crucial role in characterizing the compound's molecular structure and confirming its identity.
One of the most intriguing aspects of this compound is its potential as a building block for more complex molecules. Researchers are exploring its utility in designing novel drug candidates that target specific disease pathways. For instance, modifications to the cyclohexyl ring or the cyanoethyl substituent could lead to derivatives with enhanced pharmacological properties. Such modifications are often guided by computational modeling and high-throughput screening techniques, which allow for rapid evaluation of structural variations.
The pharmaceutical industry is increasingly leveraging computational tools to accelerate drug discovery processes. Molecular docking studies have been conducted on Tert-butyl N-4-(2-cyanoethyl)cyclohexylcarbamate to predict its interactions with biological targets. These studies provide valuable insights into how the compound might bind to enzymes or receptors, offering a rational basis for further optimization. Additionally, virtual screening techniques have identified potential analogs with improved potency or reduced toxicity.
In clinical settings, the compound is being evaluated for its potential therapeutic applications. Preclinical studies have demonstrated its efficacy in models of inflammation and cancer, paving the way for human trials. The combination of structural features such as the tert-butyl, cyclohexyl, and cyanoethyl groups makes it a versatile scaffold for drug development. By fine-tuning these elements, researchers aim to develop next-generation therapeutics that address unmet medical needs.
The environmental impact of pharmaceutical intermediates is also a growing concern. Efforts are underway to develop sustainable synthetic routes for compounds like Tert-butyl N-4-(2-cyanoethyl)cyclohexylcarbamate, minimizing waste and reducing energy consumption. Green chemistry principles are being integrated into synthetic protocols, ensuring that production processes align with ecological standards without compromising yield or quality.
Collaborative research initiatives are fostering innovation in this field. Academic institutions, pharmaceutical companies, and biotechnology firms are joining forces to explore new applications for carbamate derivatives. These collaborations facilitate knowledge exchange and resource sharing, accelerating the pace of discovery. The collective expertise of researchers worldwide is essential for unlocking the full potential of compounds like Tert-butyl N-4-(2-cyanoethyl)cyclohexylcarbamate.
Looking ahead, advancements in synthetic chemistry and biotechnology will continue to shape the future of drug development. The unique properties of Tert-butyl N-4-(2-cyanoethyl)cyclohexylcarbamate position it as a cornerstone in this evolving landscape. As research progresses, new applications and derivatives are likely to emerge, further solidifying its importance in pharmaceutical science.
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